Ethyl 5-(ethylamino)thiazole-4-carboxylate
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Overview
Description
Ethyl 5-(ethylamino)thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(ethylamino)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include mild temperatures and the use of solvents like ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient one-pot procedures to streamline production. These methods often utilize commercially available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(ethylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 5-(ethylamino)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of ethyl 5-(ethylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical processes, including enzyme inhibition and receptor modulation. The compound can activate or inhibit biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl thiazole-5-carboxylate
- 2-Aminothiazole derivatives
Uniqueness
Ethyl 5-(ethylamino)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity compared to other thiazole derivatives .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(ethylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-7-6(10-5-13-7)8(11)12-4-2/h5,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNXXJJTCULPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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